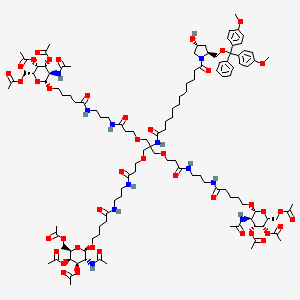

GalNac-L96 analog

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C117H175N11O42 |

|---|---|

Peso molecular |

2407.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1 |

Clave InChI |

GGDUVQWHSIEKKC-LJNDWZPRSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O)COC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O)COC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Triantennary Ligand GalNac-L96: A Technical Guide to Structure, Properties, and Application in Hepatocyte-Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

GalNac-L96 is a synthetic, triantennary N-acetylgalactosamine (GalNAc) ligand meticulously designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR).[1][2] This receptor is abundantly expressed on the surface of hepatocytes, making GalNac-L96 an exceptional targeting moiety for the delivery of therapeutic payloads, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to the liver.[3][4] The trivalent arrangement of GalNAc residues in GalNac-L96 significantly enhances its binding affinity to ASGPR through multivalent interactions, a critical feature for efficient receptor-mediated endocytosis and subsequent intracellular delivery of conjugated drugs.[5] This targeted delivery strategy not only increases the therapeutic efficacy of the conjugated drug but also minimizes off-target effects and associated systemic toxicity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of GalNac-L96 and its analogs, offering a valuable resource for researchers in the field of targeted drug delivery and oligonucleotide therapeutics.

Chemical Properties and Structure

GalNac-L96 is a complex molecule characterized by its three GalNAc units linked to a central scaffold. Its chemical properties are summarized in the table below. An analog of GalNac-L96, which serves as an intermediate in its synthesis, is also described.[6][7]

Table 1: Chemical and Physical Properties of GalNac-L96 and its Analog

| Property | GalNac-L96 | GalNac-L96 Analog |

| Synonyms | N-Acetylgalactosamine-L96, N-acetyl-D-Galactosamine-L96 | N-Acetylgalactosamine-L96 analog, N-acetyl-D-Galactosamine-L96 analog |

| Molecular Formula | C121H179N11O45[2][8] | C117H175N11O42[9][10] |

| Molecular Weight | 2507.76 g/mol [8] | 2407.69 g/mol [10] |

| Appearance | Solid[11] | White to light yellow powder[10] |

| Solubility | Soluble in DMSO[8] | Soluble in DMSO (≥10 mg/ml), Soluble in Ethanol (≥10 mg/ml)[6] |

| Storage | Store at -20°C[8] | -20°C[9] |

| Boiling Point | 1889.4±65.0 °C at 760 mmHg[8] | 1849.6±65.0 °C at 760 mmHg[10] |

| Density | 1.31±0.1 g/cm3 [8] | 1.29±0.1 g/cm3 [10] |

| Purity | ≥98%[11] | ≥95%[10] |

Mechanism of Action: Hepatocyte Targeting via ASGPR

The therapeutic utility of GalNac-L96 is rooted in its specific interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly located on the sinusoidal surface of hepatocytes.[3][4] This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation.[12] GalNac-L96, with its three terminal N-acetylgalactosamine residues, mimics these natural ligands, leading to high-avidity binding to the receptor.[5]

The binding of a GalNac-L96-conjugated therapeutic to ASGPR initiates a process of receptor-mediated endocytosis. The cell membrane invaginates to form a clathrin-coated vesicle containing the receptor-ligand complex. This vesicle is then trafficked to endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor. The therapeutic payload is subsequently released into the cytoplasm to exert its pharmacological effect, while the ASGPR is recycled back to the cell surface for further rounds of ligand binding and internalization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fcad.com [fcad.com]

- 5. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound |CAS 1159408-72-6|DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanism of Action of GalNAc-L96 Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-acetylgalactosamine (GalNAc)-L96 conjugates, a leading platform for the targeted delivery of small interfering RNA (siRNA) therapeutics to the liver. We will delve into the molecular interactions, cellular pathways, and experimental methodologies that underpin this powerful technology, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Introduction: Targeted Gene Silencing in Hepatocytes

GalNAc-L96 conjugates represent a significant advancement in RNA interference (RNAi) therapeutics, enabling the specific and efficient silencing of disease-causing genes within hepatocytes.[1][2][3][4] The core of this technology lies in the high-affinity interaction between the triantennary GalNAc ligand, of which L96 is a specific and widely used variant, and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells.[3][4][5][6] This targeted delivery mechanism enhances the potency of siRNA molecules and minimizes off-target effects, leading to a favorable safety profile.[3][7]

The Molecular Journey: Mechanism of Action

The journey of a GalNAc-L96-siRNA conjugate from administration to gene silencing involves a series of well-orchestrated molecular events. This process can be broken down into five key stages:

High-Affinity Binding to the Asialoglycoprotein Receptor (ASGPR)

The foundational step in the mechanism of action is the binding of the GalNAc-L96 ligand to the ASGPR on the hepatocyte surface.[4][8] The L96 moiety is a triantennary structure, meaning it presents three GalNAc sugar residues. This trivalent arrangement is crucial for high-affinity binding to the ASGPR, as the receptor itself is an oligomeric complex.[1][6] This specific and strong interaction ensures that the siRNA conjugate is rapidly captured by the target liver cells.[1][4]

Receptor-Mediated Endocytosis

Upon binding, the GalNAc-L96-siRNA-ASGPR complex is rapidly internalized into the hepatocyte via clathrin-mediated endocytosis.[1][9] This process involves the formation of a clathrin-coated pit on the cell membrane, which then invaginates and pinches off to form an intracellular vesicle known as an endosome, enclosing the conjugate.[1]

Endosomal Trafficking and Dissociation

Once inside the cell, the endosome containing the conjugate undergoes a maturation process characterized by a drop in internal pH.[1][2] This acidification triggers a conformational change in the ASGPR, leading to the dissociation of the GalNAc-L96-siRNA conjugate from the receptor.[1][2] The freed ASGPR is then recycled back to the cell surface to mediate the uptake of more conjugates, while the conjugate remains within the endosome.[1][10]

The Critical Step: Endosomal Escape

For the siRNA to exert its therapeutic effect, it must escape the confines of the endosome and enter the cytoplasm. This is widely considered the rate-limiting step in the delivery of siRNA therapeutics.[1][11] The precise mechanism of endosomal escape for GalNAc-siRNA conjugates is not yet fully understood and is an area of active research.[1][2][11] It is believed that only a small fraction, estimated to be less than 1%, of the internalized siRNA successfully traverses the endosomal membrane to reach the cytoplasm.[1][10]

RNA Interference (RNAi) Mediated Gene Silencing

The siRNA that successfully escapes into the cytoplasm is recognized and loaded into the RNA-induced silencing complex (RISC).[10] The antisense strand of the siRNA then guides the RISC to its complementary messenger RNA (mRNA) target. The RISC, containing the Argonaute-2 protein, then cleaves the target mRNA, leading to its degradation and preventing its translation into a functional protein.[10] This catalytic process results in a potent and durable silencing of the target gene.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the intricate processes involved in the mechanism of action and its investigation, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathway of GalNAc-L96-siRNA conjugates.

Caption: Workflow for in vivo efficacy testing.

Quantitative Data Summary

The efficacy of GalNAc-L96 conjugates can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data from preclinical studies.

Table 1: ASGPR Binding Affinity

| Conjugate Component | Binding Affinity (Ki, nM) | Cell Line/System |

| Triantennary GalNAc (R1 sense-L96) | 8.8 | Asialoglycoprotein receptors (ASGPR) |

| Triantennary GalNAc (H12 A-PO-HCV-L96) | 10.4 | Asialoglycoprotein receptors (ASGPR) |

Data sourced from a study on oligonucleotides carrying triantennary GalNAc.[12]

Table 2: In Vivo Gene Silencing Efficacy

| Target Gene | Animal Model | Dose | Route of Administration | % mRNA Reduction | Duration of Effect |

| Transthyretin (TTR) | Mouse | 1 mg/kg | Subcutaneous | ~80-90% | > 90 days |

| ALAS1 | Human | 2.5 mg/kg (monthly) | Subcutaneous | Significant lowering of ALA and PBG | Sustained with monthly dosing |

| ANGPTL3 | Mouse | 1 mg/kg | Subcutaneous | 83% | at day 14 |

| PCSK9 (Inclisiran) | Human | 300 mg | Subcutaneous | ~50% | Up to 6 months |

Data compiled from various preclinical and clinical studies.[1][13][14][15]

Table 3: Pharmacokinetic Properties

| Parameter | Value | Animal Model |

| Liver Concentration (1h post-dose) | 25.3 ± 4.7 µg/g | Mouse |

| Liver Concentration (24h post-dose) | 77.0 ± 5.7 µg/g | Mouse |

| Kidney Concentration (1h post-dose) | 1.5 ± 0.3 µg/g | Mouse |

| Kidney Concentration (24h post-dose) | 0.8 ± 0.2 µg/g | Mouse |

| Liver-to-Kidney Ratio (24h) | 91.3 | Mouse |

Data for a GalNAc-siRNA conjugate (GNX107).[15]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the mechanism of action of GalNAc-L96 conjugates, this section outlines the methodologies for key experiments.

Synthesis of GalNAc-L96 Conjugates

The synthesis of GalNAc-L96-siRNA conjugates is a multi-step process that can be achieved through solid-phase oligonucleotide synthesis.[14][15][16]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the L96-GalNAc ligand (GalNAc-L96-CPG).[][18]

-

Standard RNA phosphoramidites and ancillary reagents for solid-phase synthesis.

-

Oligonucleotide synthesizer.

-

Reagents for deprotection and purification (e.g., HPLC).

Protocol:

-

Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized separately on a solid-phase oligonucleotide synthesizer. For the sense strand, a CPG support pre-loaded with the GalNAc-L96 ligand is used.[] Standard phosphoramidite (B1245037) chemistry is employed to build the oligonucleotide chain in the 3' to 5' direction.

-

Deprotection: Following synthesis, the oligonucleotides are cleaved from the solid support and all protecting groups are removed using standard deprotection protocols.

-

Purification: The crude oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity.

-

Annealing: The purified sense and antisense strands are annealed to form the final duplex siRNA conjugate.

-

Characterization: The final conjugate is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

In Vitro Cellular Uptake Assay

This assay quantifies the uptake of fluorescently labeled GalNAc-L96-siRNA conjugates into hepatocytes.

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).

-

Fluorescently labeled GalNAc-L96-siRNA conjugate (e.g., with Cy3 or Alexa Fluor).

-

Cell culture medium and supplements.

-

Flow cytometer or fluorescence microscope.

Protocol:

-

Cell Seeding: Plate hepatocytes in a suitable multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the fluorescently labeled GalNAc-L96-siRNA conjugate for a defined period (e.g., 4 hours).

-

Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Analysis:

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify uptake.

-

Fluorescence Microscopy: Fix the cells and visualize the intracellular localization of the conjugate using a fluorescence microscope.

-

In Vivo Efficacy Study in Mice

This study evaluates the gene silencing efficacy of GalNAc-L96-siRNA conjugates in a relevant animal model.

Materials:

-

Wild-type or humanized mouse model relevant to the target gene.

-

GalNAc-L96-siRNA conjugate targeting the gene of interest.

-

Saline or a suitable vehicle for injection.

-

Equipment for subcutaneous injection.

-

Reagents and equipment for tissue collection, RNA extraction, and mRNA quantification (e.g., qRT-PCR or branched DNA assay).[13]

Protocol:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single subcutaneous injection of the GalNAc-L96-siRNA conjugate at various dose levels. Include a control group receiving a vehicle injection.

-

Sample Collection: At predetermined time points post-injection (e.g., day 7, 14, 28), collect blood samples for serum protein analysis and euthanize the animals to harvest liver tissue.

-

mRNA Quantification: Extract total RNA from the liver tissue and quantify the target mRNA levels using a validated method like qRT-PCR or a branched DNA (bDNA) assay.[13]

-

Protein Quantification: Analyze the serum levels of the protein encoded by the target gene using an ELISA or a similar protein quantification method.

-

Data Analysis: Calculate the percentage of mRNA and protein reduction relative to the control group to determine the in vivo efficacy of the conjugate.

Conclusion

The GalNAc-L96 conjugate system represents a clinically validated and highly effective platform for the targeted delivery of siRNA therapeutics to the liver. Its mechanism of action, centered on the high-affinity binding to the hepatocyte-specific ASGPR, ensures potent and durable gene silencing with a favorable safety profile. While the precise mechanism of endosomal escape remains an area for further investigation, the success of multiple GalNAc-siRNA conjugates in clinical trials underscores the robustness of this approach.[1] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of RNAi therapeutics.

References

- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. fcad.com [fcad.com]

- 4. GalNAc: Mechanisms And Advantages Of Targeted Delivery [shochem.com]

- 5. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]

- 7. watson-int.com [watson-int.com]

- 8. researchgate.net [researchgate.net]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]

- 11. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Advent of Triantennary GalNAc Ligands: A Technical Guide to Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cell types remains a paramount challenge in modern medicine. In the realm of liver-directed therapies, the discovery and synthesis of triantennary N-acetylgalactosamine (GalNAc) ligands have emerged as a groundbreaking strategy. These synthetic molecules leverage the natural biological pathway of the asialoglycoprotein receptor (ASGPR), a high-capacity receptor exclusively expressed on the surface of hepatocytes, to achieve unprecedented efficiency in the delivery of a wide range of therapeutic payloads, particularly oligonucleotides. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these pivotal ligands.

The Asialoglycoprotein Receptor: The Gateway to the Hepatocyte

The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor that plays a crucial role in the clearance of circulating glycoproteins from the bloodstream.[1][2][3][4] Its remarkable specificity for terminal galactose and, with even higher affinity, N-acetylgalactosamine residues makes it an ideal target for liver-specific drug delivery.[1][2][5] The receptor is a hetero-oligomer, and its architecture allows for the simultaneous binding of multiple carbohydrate units, a phenomenon known as the "cluster effect."[5] This multivalency is the key to the high-affinity binding of triantennary GalNAc ligands.[5][6][7]

Discovery and Optimization of Triantennary GalNAc Ligands

Early research demonstrated that multivalent presentation of GalNAc residues significantly enhances binding affinity to the ASGPR compared to monovalent ligands.[2][7] This led to the rational design and synthesis of ligands with a specific spatial arrangement of three GalNAc moieties, known as triantennary ligands. Comprehensive structure-activity relationship (SAR) studies have been instrumental in optimizing these ligands for maximum efficacy.[8][9][10][11] These studies have explored various scaffolds, linkers, and conjugation chemistries to identify designs that offer a combination of high binding affinity, metabolic stability, and ease of synthesis.[8][9][11] A key finding from these investigations is that a precise spacing of approximately 15-20 Å between the GalNAc residues is optimal for high-affinity binding to the ASGPR.[1][2][3]

Synthesis of Triantennary GalNAc Ligands

The chemical synthesis of triantennary GalNAc ligands is a complex, multi-step process that has been the subject of significant optimization to meet the demands of clinical development and commercial manufacturing. Various synthetic strategies have been developed, each with its own advantages in terms of efficiency, scalability, and purity of the final product.

Convergent Synthetic Approaches

Convergent synthesis is a widely employed strategy where the individual GalNAc-containing arms and the central scaffold are synthesized separately and then coupled together in the final steps.[12][13][14] This approach allows for the purification of intermediates at each stage, leading to a high-purity final product. A key innovation in this area has been the development of an amide condensation reaction between key building blocks, which has significantly improved yields.[12][13][14]

"Pot-Economy" Synthesis

More recently, "pot-economy" approaches have been developed to streamline the synthesis process by minimizing the number of isolation and purification steps.[15][16] These methods involve conducting multiple reaction steps in a single reaction vessel, which reduces solvent usage, waste generation, and overall production time, aligning with the principles of green chemistry.[15][16]

Quantitative Data on Ligand Performance

The efficacy of triantennary GalNAc ligands is underpinned by their high binding affinity to the ASGPR and their ability to facilitate the potent in vivo activity of conjugated therapeutics. The following tables summarize key quantitative data from various studies.

| Ligand Type | Binding Affinity (Kd) to ASGPR | Reference |

| Monomeric GalNAc | 40.4 ± 9.5 µM | |

| Biantennary GalNAc | 28.3 nM | [4] |

| Triantennary GalNAc | 2.3 nM | [4] |

| High-Affinity Triantennary GalNAc (GN-A) | 5.8 nM | [7] |

| Therapeutic Conjugate | In Vivo Efficacy (ED50) | Target | Reference |

| GalNAc-ASO Conjugates | 0.5 - 2 mg/kg | SRB-1, A1AT, FXI, TTR, ApoC III mRNAs | [8][9][10] |

| Divalent GalNAc-siRNA | ~0.1 mg/kg | TTR | [17] |

| Triantennary GalNAc-siRNA | ~1 mg/kg | ApoB100 | [18] |

Experimental Protocols

General Synthesis of a Triantennary GalNAc Ligand (Convergent Approach)

This protocol provides a generalized overview of a convergent synthetic route. Specific reagents, reaction conditions, and purification methods will vary depending on the specific ligand being synthesized.

-

Synthesis of the GalNAc Monomer: Commercially available D-(+)-galactosamine is protected and functionalized to introduce a linker attachment point. This typically involves a series of protection, activation, and coupling reactions.[12][14][19]

-

Synthesis of the Scaffold: A central scaffold, often based on a tris(hydroxymethyl)aminomethane (Tris) or a similar branched molecule, is synthesized with appropriate functional groups for conjugation to the GalNAc arms.[8][9][20]

-

Coupling of GalNAc Arms to the Scaffold: The protected GalNAc monomers are coupled to the central scaffold using efficient coupling chemistry, such as amide bond formation.[12][13][14]

-

Deprotection: The protecting groups on the GalNAc sugar moieties are removed to yield the final triantennary ligand.

-

Purification: The final ligand is purified using techniques such as chromatography and lyophilization to obtain a high-purity product.[19]

In Vitro Evaluation of ASGPR Binding (Competition Assay)

-

Cell Culture: Hepatocytes (e.g., primary mouse hepatocytes or HepG2 cells) expressing the ASGPR are cultured under standard conditions.[7][18]

-

Ligand Preparation: A labeled (e.g., biotinylated or radiolabeled) high-affinity triantennary GalNAc ligand and unlabeled competitor ligands (the newly synthesized ligands) are prepared at various concentrations.[4]

-

Binding Assay: The cells are incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled competitor ligand.

-

Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., flow cytometry for biotinylated ligands or scintillation counting for radiolabeled ligands).[4]

-

Data Analysis: The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the labeled ligand binding (IC50), from which the binding affinity (Kd) can be calculated.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the discovery and application of triantennary GalNAc ligands, the following diagrams have been generated.

Caption: ASGPR-Mediated Endocytosis of a Triantennary GalNAc Conjugate.

Caption: Drug Discovery Workflow for Triantennary GalNAc Conjugates.

Conclusion

The discovery and development of triantennary GalNAc ligands represent a paradigm shift in targeted drug delivery to the liver. Through a deep understanding of the biology of the asialoglycoprotein receptor and sophisticated chemical synthesis, researchers have created a powerful platform for the development of a new generation of therapies for a wide range of hepatic diseases. The continued refinement of ligand design and synthesis will undoubtedly lead to even more effective and safer medicines in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worthington-biochem.com [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a GalNAc targeting ligand for oligonucleotide therapeutics - American Chemical Society [acs.digitellinc.com]

- 7. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Structure-Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comprehensive Structure-Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - Novel and Practical Synthesis of Triantennary NâAcetylgalactosamine Ligands for Liver-Targeted Delivery of siRNA Therapeutics - American Chemical Society - Figshare [acs.figshare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. s27.q4cdn.com [s27.q4cdn.com]

- 18. escholarship.org [escholarship.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A convenient synthesis of 5'-triantennary N-acetyl-galactosamine clusters based on nitromethanetrispropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies with GalNAc-L96 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies employed in the preliminary in vitro evaluation of GalNAc-L96 analogs. GalNAc-L96, a triantennary N-acetylgalactosamine ligand, is a key component in targeted drug delivery systems, particularly for silencing RNA (siRNA) therapeutics directed to hepatocytes.[1][2][3] By binding to the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of these liver cells, GalNAc-L96 facilitates efficient cellular uptake and subsequent target gene silencing.[1][2][3] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and workflows.

Data Presentation: Quantitative Analysis of GalNAc-L96 Analog Performance

The following tables summarize key quantitative data from various in vitro studies on GalNAc-L96 and its analogs, providing a comparative overview of their binding affinity and gene silencing efficacy.

| Conjugate/Ligand | Assay Type | Target/System | Key Findings | Reference |

| Oligonucleotide H12 (A-PO-HCV-L96) | Competitive Binding | Asialoglycoprotein Receptor (ASGPR) | Ki = 10.4 nM | [1] |

| RNA R1 (sense-L96) | Competitive Binding | Asialoglycoprotein Receptor (ASGPR) | Ki = 8.8 nM | [1] |

| Triantennary GalNAc3 | Ligand-Receptor Binding | Asialoglycoprotein Receptor (ASGPR) | Kd = 2.3 nM | |

| Triantennary GalNAc3-siApoB | Gene Silencing | ApoB mRNA in primary mouse hepatocytes | IC50 = 1 nM | |

| Trivalent GalNAc-siRNA | CYP450 Inhibition | CYP2C8 | Inhibition at supratherapeutic concentrations (Ki = 28 µM) | |

| Trivalent GalNAc-siRNA | CYP450 Inhibition | CYP2B6 | Mild inhibition at supratherapeutic concentrations | |

| GalNAc-conjugated scaffolds | Cellular Uptake | Primary hepatocytes | Membrane binding observed as early as 5 minutes |

Experimental Protocols: Methodologies for In Vitro Evaluation

This section provides detailed methodologies for the key experiments cited in the evaluation of GalNAc-L96 analogs.

Asialoglycoprotein Receptor (ASGPR) Binding Assay (Competitive Binding)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a this compound for the ASGPR.

Materials:

-

Hepatocyte cell line expressing ASGPR (e.g., HepG2) or primary hepatocytes.

-

Radiolabeled or fluorescently-labeled ligand with known affinity for ASGPR (e.g., [125I]-Asialoorosomucoid or a fluorescently tagged triantennary GalNAc).

-

Unlabeled this compound (competitor).

-

Binding Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, and 0.1% BSA, pH 7.4).

-

Cell lysis buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture ASGPR-expressing cells to confluency in appropriate multi-well plates.

-

Assay Setup:

-

Wash the cells twice with ice-cold Binding Buffer.

-

Prepare a series of dilutions of the unlabeled this compound in Binding Buffer.

-

Add a fixed concentration of the labeled ligand to each well.

-

Add the different concentrations of the unlabeled this compound to the wells. Include a control with only the labeled ligand (for total binding) and a control with an excess of unlabeled ligand (for non-specific binding).

-

-

Incubation: Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold Binding Buffer to remove unbound ligand.

-

Quantification:

-

Lyse the cells using the cell lysis buffer.

-

Transfer the lysate to appropriate tubes or plates for measurement.

-

Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the labeled ligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

In Vitro Gene Silencing Assay

This protocol describes the methodology to assess the gene silencing efficacy of a GalNAc-L96-siRNA conjugate in primary hepatocytes.

Materials:

-

Freshly isolated or cryopreserved primary hepatocytes.

-

Hepatocyte culture medium.

-

GalNAc-L96-siRNA conjugate targeting the gene of interest.

-

Control siRNA (e.g., non-targeting siRNA).

-

RNA extraction kit.

-

Reverse transcription kit.

-

Quantitative PCR (qPCR) machine and reagents (primers and probes for the target gene and a housekeeping gene).

-

Cell lysis buffer for protein analysis.

-

Reagents for protein quantification (e.g., Western blot or ELISA).

Procedure:

-

Cell Seeding: Seed primary hepatocytes in collagen-coated multi-well plates and allow them to attach and recover.

-

Treatment:

-

Prepare a dose-response series of the GalNAc-L96-siRNA conjugate and the control siRNA in culture medium.

-

Aspirate the medium from the cells and add the siRNA solutions.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for uptake and gene silencing.

-

RNA Analysis:

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene.

-

-

Protein Analysis (Optional):

-

Lyse a parallel set of treated cells to extract total protein.

-

Quantify the protein levels of the target gene product using Western blot or ELISA.

-

-

Data Analysis:

-

Normalize the target gene mRNA levels to the housekeeping gene mRNA levels.

-

Calculate the percentage of gene knockdown relative to the control siRNA-treated cells.

-

Plot the percentage of knockdown against the logarithm of the siRNA concentration to generate a dose-response curve and determine the IC50 value.

-

Cytochrome P450 (CYP) Inhibition Assay

This protocol details an in vitro assay to evaluate the potential of a this compound to inhibit major CYP450 enzymes.

Materials:

-

Human liver microsomes (HLMs) or cryopreserved human hepatocytes.

-

Specific probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).

-

This compound.

-

Known positive control inhibitors for each CYP isoform.

-

NADPH regenerating system (for HLMs).

-

Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Setup:

-

Prepare a concentration series of the this compound and the positive control inhibitors.

-

In a multi-well plate, pre-incubate the HLMs or hepatocytes with the this compound or control inhibitor in the incubation buffer.

-

-

Reaction Initiation:

-

Add the specific CYP probe substrate to each well.

-

For HLMs, initiate the reaction by adding the NADPH regenerating system.

-

-

Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the analog concentration to determine the IC50 value.

-

Mandatory Visualization: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of GalNAc-L96 analogs.

Caption: ASGPR-mediated endocytosis and RNAi pathway for GalNAc-siRNA.

Caption: Workflow for a competitive ASGPR binding assay.

Caption: Experimental workflow for in vitro gene silencing assay.

References

A Technical Guide to GalNAc-L96 Analogs for Targeted Oligonucleotide Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of N-acetylgalactosamine (GalNAc)-L96 analogs for the targeted delivery of therapeutic oligonucleotides to hepatocytes. The conjugation of GalNAc ligands to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has emerged as a groundbreaking clinical strategy, significantly enhancing potency and enabling a favorable safety profile for liver-targeted therapies.[1][2] This document provides a comprehensive overview of the underlying mechanism, quantitative comparisons of various GalNAc-L96 analogs, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Introduction: The Power of Targeted Delivery

The triantennary GalNAc construct, often referred to as L96, has been a cornerstone of this technology.[2][6] However, ongoing research has led to the development of various GalNAc-L96 analogs designed to improve efficacy, simplify synthesis, and reduce manufacturing costs.[6][7] This guide will delve into the technical details of these advancements.

Mechanism of Action: ASGPR-Mediated Uptake and Endosomal Escape

The journey of a GalNAc-conjugated oligonucleotide from subcutaneous injection to target mRNA silencing within a hepatocyte involves a series of well-orchestrated molecular events.

The oligonucleotide, now free within the endosome, faces the critical challenge of escaping into the cytoplasm to engage with the RNA-induced silencing complex (for siRNAs) or RNase H (for ASOs). This endosomal escape is considered the rate-limiting step in the delivery process, with estimates suggesting that only a small fraction of the internalized oligonucleotides successfully reaches the cytoplasm.[7][8] The precise mechanisms governing this escape are still under investigation.

Below is a diagram illustrating the ASGPR-mediated uptake and intracellular trafficking of GalNAc-conjugated oligonucleotides.

References

- 1. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. GalNAc Oligo Modifications from Gene Link [genelink.com]

- 7. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on GalNAc-Mediated Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of N-acetylgalactosamine (GalNAc)-mediated gene silencing, a groundbreaking technology that has revolutionized the landscape of RNA interference (RNAi) therapeutics. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows.

Introduction: The Dawn of Targeted Gene Silencing

The discovery of RNA interference has opened up new avenues for therapeutic intervention by enabling the specific silencing of disease-causing genes. However, the effective delivery of small interfering RNAs (siRNAs) to target tissues remained a significant hurdle for many years. The development of GalNAc-siRNA conjugates represents a pivotal breakthrough, offering a solution for targeted delivery to hepatocytes, the primary cells of the liver.[1][2] This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][3][4][5][6] This targeted approach has led to the successful clinical development and approval of several GalNAc-siRNA drugs for a range of liver-related diseases.[1][5][6][7]

Mechanism of Action: A Stepwise Journey to Gene Silencing

The journey of a GalNAc-siRNA conjugate from subcutaneous injection to target mRNA degradation is a multi-step process involving specific molecular interactions and cellular pathways.

2.1. Receptor-Mediated Endocytosis: Following subcutaneous administration, the GalNAc-siRNA conjugate enters the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.[1][4][5][6] This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate within an endosome.[1][8]

2.2. Endosomal Escape: Inside the endosome, the acidic environment facilitates the dissociation of the GalNAc-siRNA from the ASGPR.[1] The ASGPR is then recycled back to the cell surface, while the siRNA conjugate remains within the endosome.[1] A small but effective fraction of the siRNA molecules escapes the endosome and enters the cytoplasm, a critical and rate-limiting step in the process.[1]

2.3. RISC Loading and Target Cleavage: Once in the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[1] The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains associated with the Argonaute-2 (Ago2) protein, the catalytic core of RISC.[1] The guide strand then directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. This binding event leads to the Ago2-mediated cleavage of the target mRNA, preventing its translation into protein and resulting in gene silencing.[1]

Caption: Cellular pathway of GalNAc-siRNA mediated gene silencing.

Quantitative Data on In Vivo Efficacy

The potency and duration of gene silencing are critical parameters for evaluating the therapeutic potential of GalNAc-siRNA conjugates. The following tables summarize key quantitative data from preclinical studies in mice and non-human primates (NHPs).

Table 1: In Vivo Efficacy (ED50) of GalNAc-siRNAs in Mice

| Target Gene | Mouse Model | ED50 (mg/kg) | Reference |

| Transthyretin (TTR) | Wild-type | ~1 | [9] |

| Factor VII | Wild-type | ~1 | [7] |

| ApoB | Wild-type | ~1 | [10] |

| TAZ | NASH model | ~5-15 | [11] |

| Hao1 | Wild-type | 0.3 | [9] |

Table 2: Duration of Gene Silencing in Non-Human Primates (NHPs)

| Target Gene | NHP Model | Dose (mg/kg) | Duration of >50% Knockdown | Reference |

| ApoB | Cynomolgus Monkey | 2.5 | ~11 days | [10][12] |

| TTR | Cynomolgus Monkey | 3 | > 6 months | [13] |

| Antithrombin | Cynomolgus Monkey | 1 | > 4 weeks | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of GalNAc-siRNA conjugates.

4.1. Synthesis and Purification of GalNAc-siRNA Conjugates

4.1.1. Solid-Phase Synthesis of Triantennary GalNAc-siRNA Conjugates

This protocol outlines the automated solid-phase synthesis of a GalNAc-conjugated siRNA sense strand.

-

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

5'-O-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (A, C, G, U)

-

Triantennary GalNAc phosphoramidite (B1245037)

-

Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

-

Ammonia/methylamine solution for cleavage and deprotection

-

Triethylamine trihydrofluoride (TEA·3HF) for desilylation

-

-

Procedure:

-

Oligonucleotide Synthesis: The siRNA sense strand is synthesized on the CPG solid support in the 3' to 5' direction using standard phosphoramidite chemistry cycles.

-

GalNAc Conjugation: In the final coupling step, the triantennary GalNAc phosphoramidite is coupled to the 5'-terminus of the oligonucleotide.[14]

-

Cleavage and Deprotection: The synthesized conjugate is cleaved from the solid support and deprotected using an ammonia/methylamine solution.[14]

-

Desilylation: The 2'-hydroxyl protecting groups (TBDMS) are removed by treatment with TEA·3HF.

-

Annealing: The purified GalNAc-conjugated sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.

-

4.1.2. Purification of siRNA by HPLC

High-performance liquid chromatography (HPLC) is used to purify the synthesized siRNA conjugates.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

-

Mobile Phase:

-

A: Aqueous buffer (e.g., triethylammonium (B8662869) acetate)

-

-

Procedure:

-

The crude siRNA sample is dissolved in mobile phase A.

-

The sample is injected onto the HPLC column.

-

A gradient of increasing acetonitrile concentration is used to elute the siRNA.

-

Fractions containing the purified siRNA are collected based on the UV absorbance profile.[15][16]

-

The collected fractions are lyophilized to obtain the purified siRNA.

-

Caption: Workflow for GalNAc-siRNA conjugate synthesis and processing.

4.2. In Vivo Evaluation of GalNAc-siRNA Conjugates

4.2.1. Subcutaneous Administration and Tissue Collection in Mice

This protocol describes the administration of GalNAc-siRNA to mice and subsequent collection of liver tissue for analysis.

-

Animals: 6-8 week old female C57BL/6 mice.

-

Procedure:

-

Dosing: Dilute the GalNAc-siRNA conjugate in sterile phosphate-buffered saline (PBS) to the desired concentration. Administer the solution via subcutaneous injection in the interscapular region.[7][17]

-

Monitoring: Monitor the animals daily for any adverse effects.[17]

-

Tissue Collection: At the desired time point post-injection, euthanize the mice according to approved institutional protocols. Perfuse the circulatory system with saline.[17]

-

Liver Harvest: Excise the liver, rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until further analysis.[17][18]

-

4.2.2. RT-qPCR for mRNA Knockdown Analysis

Quantitative reverse transcription PCR (RT-qPCR) is used to measure the level of target mRNA knockdown in liver tissue.

-

Materials:

-

Homogenizer

-

RNA isolation kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

RNA Isolation: Homogenize a small piece of the frozen liver tissue and isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

-

qPCR: Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene. Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of knockdown compared to a control group.[3][19][20]

-

4.3. Assessment of RISC Loading and Off-Target Effects

4.3.1. Immunoprecipitation of Ago2-RISC for siRNA Loading Analysis

This protocol allows for the specific isolation of the active RISC to quantify the amount of loaded siRNA.

-

Materials:

-

Cell or tissue lysate

-

Anti-Ago2 antibody

-

Protein A/G magnetic beads

-

Lysis and wash buffers

-

RNA extraction reagents

-

-

Procedure:

-

Lysate Preparation: Prepare a lysate from cells or tissues treated with the GalNAc-siRNA.

-

Immunoprecipitation: Incubate the lysate with an anti-Ago2 antibody to capture the Ago2-containing RISC.[21][22][23]

-

Bead Capture: Add protein A/G magnetic beads to pull down the antibody-RISC complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

RNA Elution and Quantification: Elute the RNA from the beads and quantify the amount of siRNA guide strand using RT-qPCR.[21]

-

4.3.2. RNA-Sequencing for Off-Target Analysis

RNA-sequencing (RNA-seq) provides a global view of gene expression changes and is a powerful tool for identifying potential off-target effects.

-

Procedure:

-

RNA Isolation: Isolate high-quality total RNA from the livers of treated and control animals.

-

Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[24][25][26]

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis between the treated and control groups.[27][28]

-

Off-Target Identification: Identify genes that are significantly downregulated and contain seed sequence matches to the siRNA guide strand, which may indicate off-target effects.[27]

-

Caption: Experimental workflow for in vivo analysis of GalNAc-siRNA.

Conclusion

GalNAc-mediated gene silencing has emerged as a robust and clinically validated platform for the development of RNAi therapeutics targeting liver-expressed genes. The foundational research outlined in this guide highlights the elegant mechanism of action, the impressive in vivo efficacy, and the established experimental protocols that underpin this technology. As our understanding of the intricate cellular pathways continues to evolve, further refinements in GalNAc-siRNA conjugate design and delivery are anticipated, promising an even broader impact on the treatment of a wide array of genetic and acquired diseases.

References

- 1. furthlab.xyz [furthlab.xyz]

- 2. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]

- 7. liposomes.ca [liposomes.ca]

- 8. researchgate.net [researchgate.net]

- 9. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNAi-mediated gene silencing in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Therapeutic Silencing RNA Targeting Hepatocyte TAZ Prevents and Reverses Fibrosis in Nonalcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ads-tec.co.jp [ads-tec.co.jp]

- 16. agilent.com [agilent.com]

- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 18. EFFECTIVENESS OF siRNA UPTAKE IN TARGET TISSUES BY VARIOUS DELIVERY METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The importance of RT-qPCR primer design for the detection of siRNA-mediated mRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ago2 Immunoprecipitation for RISC-siRNA Quantitation [cgt.medicalbiochemist.com]

- 22. Small Molecule Inhibition of RISC Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 25. workshop.veupathdb.org [workshop.veupathdb.org]

- 26. RNA-Seq Library Preparation | RNA Lexicon [lexogen.com]

- 27. researchgate.net [researchgate.net]

- 28. biostars.org [biostars.org]

An In-Depth Technical Guide to the GalNAc-L96 Linker: Components, Synthesis, and Application in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The GalNAc-L96 linker is a pivotal component in the targeted delivery of oligonucleotide therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes. Its design leverages the high-affinity interaction between N-acetylgalactosamine (GalNAc) and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells. This technical guide provides a comprehensive overview of the GalNAc-L96 linker's components, synthesis, and the biological pathways it exploits.

Core Components of the GalNAc-L96 Linker

The GalNAc-L96 linker is a complex molecule meticulously designed to facilitate the efficient and specific delivery of therapeutic payloads. Its architecture consists of three primary components:

-

Triantennary N-acetylgalactosamine (GalNAc) Cluster: This is the targeting moiety of the linker. It comprises three GalNAc sugar residues multivalently displayed to enhance binding affinity to the ASGPR. This "cluster effect" is crucial for efficient receptor-mediated endocytosis.

-

PEG-Based Spacer (L96): The "L96" designation refers to the linker or spacer component that connects the GalNAc cluster to the therapeutic payload. While the exact proprietary structures of all commercial L96 linkers are not always fully disclosed, it is generally understood to be a polyethylene (B3416737) glycol (PEG)-based chain. This spacer provides flexibility and optimal spatial orientation for the GalNAc cluster to engage with the ASGPR.

-

Conjugation Moiety: This is the reactive end of the linker that allows for its covalent attachment to a therapeutic molecule, such as an siRNA. Common conjugation moieties include a carboxylic acid group for amide bond formation or an azide (B81097) group for "click chemistry" reactions.

Physicochemical and Binding Properties

The physicochemical properties of the GalNAc-L96 linker and its conjugates are critical for their in vivo performance. The following tables summarize key quantitative data available in the public domain.

| Property | Value | Source |

| Molecular Formula (GalNAc-L96 Linker-Acid) | C91H148N10O39 | [] |

| Molecular Weight (GalNAc-L96 Linker-Acid) | 2006.22 g/mol | [] |

| Molecular Formula (GalNac-L96) | C127H194N12O45 | [2] |

| Molecular Weight (GalNac-L96) | 2608.9 g/mol | [2] |

Table 1: Physicochemical Properties of GalNAc-L96 Variants

| Conjugate | Binding Affinity (Ki) to ASGPR | Source |

| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 nM | [3] |

| RNA R1 (sense-L96) | 8.8 nM | [3] |

Table 2: Binding Affinity of GalNAc-L96 Conjugates

Experimental Protocols

The synthesis of the GalNAc-L96 linker and its conjugation to siRNAs is a multi-step process involving sophisticated organic chemistry techniques. Below are generalized methodologies based on published synthesis strategies.

Synthesis of a Triantennary GalNAc Cluster

A robust and resource-effective "pot-economy" method for synthesizing a triantennary GalNAc ligand, which serves as the core of the GalNAc-L96 linker, has been described. This approach minimizes the number of purification steps, making it more efficient for large-scale production.

Key Steps:

-

Initial Coupling: The synthesis begins with the coupling of a protected GalNAc-acid derivative to a branching core molecule using a coupling reagent like HBTU in the presence of a base such as Hünig's base.

-

Deprotection and Subsequent Couplings: The protecting groups are removed, and subsequent protected GalNAc-acid molecules are coupled to the available arms of the branching core in a stepwise manner.

-

Final Linker Attachment: Once the triantennary GalNAc cluster is assembled, the spacer arm (L96) is attached. This spacer typically terminates in a functional group that can be further modified for conjugation.

-

Purification: While the pot-economy approach reduces the number of intermediate purifications, a final purification step, often involving flash chromatography, is necessary to isolate the desired triantennary GalNAc linker. A total yield of 61% has been reported for such a synthesis.[4]

Solid-Phase Synthesis of GalNAc-siRNA Conjugates

The conjugation of the GalNAc-L96 linker to an siRNA molecule is typically performed using solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

Methodology:

-

Preparation of GalNAc-L96 Phosphoramidite: The GalNAc-L96 linker is first converted into a phosphoramidite building block. This involves reacting the terminal hydroxyl group of the linker with a phosphitylating agent.

-

Solid Support Synthesis: Alternatively, the GalNAc-L96 linker can be attached to a controlled pore glass (CPG) solid support.

-

Automated Oligonucleotide Synthesis: The siRNA sequence is synthesized on the solid support.

-

Coupling of GalNAc-L96 Phosphoramidite: The GalNAc-L96 phosphoramidite is then coupled to the 5' or 3' end of the synthesized siRNA chain.

-

Deprotection and Cleavage: The fully assembled GalNAc-siRNA conjugate is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

Visualization of Key Pathways and Workflows

ASGPR-Mediated Endocytosis Pathway

The following diagram illustrates the mechanism by which GalNAc-siRNA conjugates are internalized by hepatocytes.

Caption: ASGPR-mediated endocytosis of GalNAc-siRNA conjugates.

Experimental Workflow for GalNAc-siRNA Conjugate Synthesis and Evaluation

The following diagram outlines the typical workflow for the development and preclinical testing of GalNAc-siRNA conjugates.

Caption: Synthesis and evaluation workflow for GalNAc-siRNA conjugates.

Conclusion

References

The Architect's Guide to Precision Medicine: Core Principles of GalNAc-siRNA Conjugate Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has opened up a new frontier in therapeutic development, offering the potential to silence disease-causing genes with high specificity. However, the translation of small interfering RNA (siRNA) into clinical applications has been historically hampered by challenges in targeted delivery and stability. The development of N-acetylgalactosamine (GalNAc)-siRNA conjugates has emerged as a groundbreaking solution, enabling potent and specific delivery to hepatocytes. This guide provides a comprehensive overview of the fundamental principles governing the design of these highly effective therapeutic agents.

The Central Paradigm: ASGPR-Mediated Endocytosis

The cornerstone of GalNAc-siRNA technology lies in its exploitation of the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes.[1][2][3] This receptor's natural function is to recognize, bind, and internalize glycoproteins exposing terminal galactose or GalNAc residues, thereby clearing them from circulation.[1] By conjugating a synthetic triantennary GalNAc ligand to an siRNA molecule, the therapeutic payload effectively mimics a natural ligand for ASGPR, hijacking this endogenous pathway for targeted delivery to the liver.[4][5][6]

Upon subcutaneous administration, GalNAc-siRNA conjugates rapidly enter the bloodstream and are recognized by ASGPR on hepatocytes.[7][8] The binding of the multivalent GalNAc ligand to the receptor triggers clathrin-mediated endocytosis, engulfing the conjugate into the cell within an endosome.[3][9] As the endosome matures, its internal pH drops, leading to the dissociation of the GalNAc-siRNA conjugate from the ASGPR.[8][9] The receptor is then recycled back to the cell surface for further rounds of uptake, while the conjugate remains within the endolysosomal pathway.[3][9] A small but therapeutically significant fraction of the siRNA escapes the endosome to reach the cytoplasm, where it engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), resulting in potent and durable gene silencing.[8][10]

Core Design Principles of GalNAc-siRNA Conjugates

The efficacy of a GalNAc-siRNA conjugate is not merely a product of its components but a finely tuned interplay of its constituent parts. Optimal design requires careful consideration of the GalNAc ligand, the linker chemistry, and the chemical modifications of the siRNA duplex.

The GalNAc Ligand: Valency and Spatial Arrangement

The affinity of the conjugate for ASGPR is critically dependent on the number and spatial arrangement of the GalNAc moieties. While monovalent GalNAc exhibits weak binding, multivalent presentations lead to a significant increase in binding affinity through a avidity effect.[11][12] Trivalent GalNAc clusters have been widely adopted and clinically validated as they provide a balance of high affinity and synthetic accessibility.[12][13][14] Studies have shown that both preassembled trivalent clusters and those assembled sequentially using phosphoramidite (B1245037) chemistry during solid-phase synthesis are effective, with preassembled clusters potentially offering higher tissue accumulation and gene silencing.[12][15] The spacing and geometry of the GalNAc units within the cluster also influence receptor engagement and subsequent internalization.[15]

Linker Chemistry: Stability and Release

The linker connecting the GalNAc cluster to the siRNA duplex plays a crucial role in the overall performance of the conjugate. It must be stable in circulation to ensure the integrity of the conjugate until it reaches the target hepatocyte. Once inside the endosome, the linker should ideally be susceptible to cleavage to release the siRNA, although the exact mechanism and necessity of cleavage for endosomal escape are still under investigation.[9] Various linker chemistries have been explored, with the goal of optimizing stability, solubility, and release kinetics.[16]

siRNA Chemical Modifications: Enhancing Stability and Mitigating Off-Target Effects

Unmodified siRNA is highly susceptible to degradation by nucleases present in biological fluids and within cells.[17] To overcome this limitation, extensive chemical modifications are incorporated into the siRNA duplex to enhance its stability and prolong its therapeutic effect.[17][18] Common modifications include:

-

2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications on the ribose sugar backbone increase nuclease resistance and modulate binding affinity.[9][18]

-

Phosphorothioate (PS) linkages , where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur, significantly enhance resistance to nuclease degradation.[19] These are often strategically placed at the ends of the siRNA strands.[17]

These modifications, often used in combination, have led to the development of highly stable and potent siRNA designs, such as the Enhanced Stabilization Chemistry (ESC) and Advanced ESC platforms, which have demonstrated improved efficacy and duration of action in both preclinical and clinical settings.[9][18][20] Furthermore, specific modifications in the "seed region" of the siRNA guide strand can be introduced to reduce off-target effects, thereby improving the safety profile of the therapeutic.[21]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the performance of different GalNAc-siRNA conjugate designs.

Table 1: In Vivo Efficacy of GalNAc-siRNA Conjugates in Rodents

| Conjugate/Target | Chemistry | Dose (mg/kg) | Route | Species | ED50 (mg/kg) | Target Knockdown (%) | Reference |

| GalNAc-siTTR | ESC | 1 | SC | Mouse | ~1 | >90 | [19] |

| GalNAc-siApoB | Early Generation | 25 | SC | Mouse | ≥25 | ~80 | [22] |

| GalNAc-siTTR2 | Early Generation | 25 | SC | Mouse | ≥25 | ~70 | [22] |

| D1 (Ttr) | ESC | 0.5 | SC | Mouse | <0.5 | ~90 | [21] |

| D4 (Ttr) | ESC+ (GNA mod) | 0.75 | SC | Mouse | ~0.75 | ~90 | [21] |

ED50: Median effective dose; SC: Subcutaneous; ESC: Enhanced Stabilization Chemistry; GNA: Glycol nucleic acid.

Table 2: Pharmacokinetic Parameters of GalNAc-siRNA Conjugates

| Conjugate | Species | Dose (mg/kg) | Route | Tmax (hr) | Plasma Half-life | Liver Accumulation (% of dose) | Reference |

| GalNAc-siRNA (general) | Mouse, Rat, Monkey | Various | SC | 0.25 - 2 | Rapid clearance from plasma | >95% of bioavailable dose | [7] |

| GalNAc-siTTR | WT Mouse | 1 - 125 | SC | ~1 | - | Dose-dependent | [22] |

| GalNAc-siTTR | Asgr2-/- Mouse | 1 - 125 | SC | ~1 | - | Reduced at >5 mg/kg | [22] |

| Various Conjugates | - | - | - | - | - | 2-4% after 1 week | [12][15] |

Tmax: Time to maximum plasma concentration; WT: Wild-type.

Key Experimental Protocols

This section provides an overview of the methodologies for essential experiments in the development and evaluation of GalNAc-siRNA conjugates.

Solid-Phase Synthesis of GalNAc-siRNA Conjugates

Objective: To chemically synthesize the GalNAc-siRNA conjugate with the desired sequence and modifications.

Methodology Overview:

-

Solid Support Functionalization: The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sense strand. For 3'-GalNAc conjugation, a triple-GalNAc CPG solid support can be used.[11][13]

-

Iterative Nucleotide Addition: The siRNA sense strand is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[23][24] In each cycle, a phosphoramidite monomer corresponding to the desired nucleotide (with appropriate 2' modifications) is added.

-

Capping, Oxidation, and Deprotection: After each coupling step, unreacted 5'-hydroxyl groups are capped, the newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate triester (or thiophosphate triester for PS linkages), and the protecting group on the 5'-hydroxyl is removed to allow for the next coupling reaction.

-

Ligand Conjugation (for 5' conjugation): If the GalNAc ligand is to be attached at the 5'-end, a GalNAc phosphoramidite is used in the final coupling step.[11][13]

-

Cleavage and Global Deprotection: Once the synthesis of the sense strand is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a chemical cocktail (e.g., a mixture of methylamine (B109427) and ammonia).

-

Purification: The crude GalNAc-conjugated sense strand is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Antisense Strand Synthesis and Duplex Annealing: The complementary antisense strand is synthesized and purified using a similar protocol. The purified sense and antisense strands are then annealed to form the final siRNA duplex.

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.[25]

In Vitro Hepatocyte Uptake Assay

Objective: To assess the ability of GalNAc-siRNA conjugates to be taken up by hepatocytes in a receptor-dependent manner.

Methodology Overview:

-

Cell Culture: Primary hepatocytes (human, rat, or mouse) are plated in collagen-coated plates and allowed to attach.[26][27]

-

Treatment: The cells are incubated with varying concentrations of the GalNAc-siRNA conjugate for a defined period (e.g., 48 hours). To confirm ASGPR-mediated uptake, a competition experiment can be performed by co-incubating with an excess of free GalNAc or by using hepatocytes where ASGPR has been knocked down.

-

Cell Lysis and siRNA Quantification: After incubation, the cells are washed to remove any unbound conjugate and then lysed. The intracellular concentration of the siRNA is quantified using a sensitive method such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) or liquid chromatography-mass spectrometry (LC-MS).[17][27]

-

Data Analysis: The uptake is typically expressed as the amount of siRNA per milligram of cellular protein. Dose-response curves can be generated to determine the concentration at which uptake is half-maximal (EC50).

In Vivo Efficacy Testing in Mice

Objective: To evaluate the in vivo gene silencing efficacy of the GalNAc-siRNA conjugate.

Methodology Overview:

-

Animal Model: C57BL/6 mice are commonly used for initial efficacy studies.[21]

-

Dosing: The GalNAc-siRNA conjugate is administered to the mice, typically via a single subcutaneous injection.[21] A vehicle control (e.g., saline) is administered to a separate group of animals.

-

Tissue Collection and Analysis: At a predetermined time point after dosing (e.g., 7 days), the mice are euthanized, and the livers are collected.[21]

-

mRNA Quantification: Total RNA is extracted from a portion of the liver tissue, and the levels of the target mRNA are quantified by qRT-PCR. The results are typically normalized to a housekeeping gene (e.g., GAPDH).[17]

-

Protein Quantification: In some studies, serum or liver protein levels of the target gene product are also measured by methods such as ELISA or Western blotting to assess the downstream effect of mRNA silencing.[21]

-

Data Analysis: The percentage of target mRNA or protein knockdown is calculated by comparing the levels in the treated group to the vehicle control group. Dose-response studies can be conducted to determine the ED50.[19]

Conclusion

The design of GalNAc-siRNA conjugates is a multi-faceted process that requires a deep understanding of the interplay between the targeting ligand, linker chemistry, and siRNA modifications. By leveraging the natural biology of the asialoglycoprotein receptor, these conjugates have overcome the long-standing challenge of siRNA delivery to the liver, leading to a new class of potent and durable therapeutics. The principles and methodologies outlined in this guide provide a foundational framework for researchers and drug developers working to advance this promising therapeutic modality. Continued innovation in conjugate design will undoubtedly expand the reach of RNAi therapeutics to address a wider range of liver-related diseases.

References

- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capella.alnylam.com [capella.alnylam.com]

- 3. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]

- 21. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. GalNAc-siRNA Conjugate Development - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 26. bioivt.com [bioivt.com]

- 27. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

The Evolving Landscape of GalNAc-L96 Analogs: A Technical Guide to Patent-Driven Innovation in Liver-Targeted RNAi Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNAs (siRNAs) has revolutionized the field of RNAi therapeutics, enabling potent and specific delivery to hepatocytes. The archetypal trivalent GalNAc construct, L96, has paved the way for several approved therapies. However, the quest for enhanced efficacy, improved synthetic accessibility, and expanded therapeutic windows continues to drive the development of GalNAc-L96 analogs. This technical guide delves into the patent landscape surrounding these next-generation liver-targeting moieties, providing a comprehensive overview of novel designs, synthetic methodologies, and comparative efficacy data.

The Core Concept: ASGPR-Mediated Endocytosis